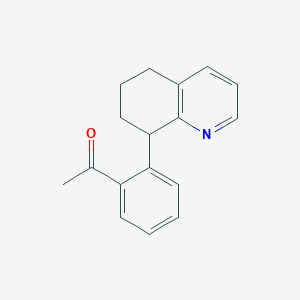

1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone

Description

1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone is a ketone derivative featuring a tetrahydroquinoline moiety fused to a phenyl group. Its molecular formula is C17H17NO, with a molecular weight of 251.33 g/mol. The compound is notable for its role as a ligand in catalytic systems, particularly in copper(I)-mediated cross-coupling reactions. For example, it facilitates the synthesis of aminopyrazoles from iodopyrazoles in the presence of cesium carbonate, copper(I) bromide, and dimethyl sulfoxide (DMSO) . This application highlights its utility in organic synthesis, where its electron-rich tetrahydroquinoline structure likely enhances catalytic efficiency through steric and electronic modulation.

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-[2-(5,6,7,8-tetrahydroquinolin-8-yl)phenyl]ethanone |

InChI |

InChI=1S/C17H17NO/c1-12(19)14-8-2-3-9-15(14)16-10-4-6-13-7-5-11-18-17(13)16/h2-3,5,7-9,11,16H,4,6,10H2,1H3 |

InChI Key |

BDCUPMSDJKAAFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2CCCC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone typically involves the reaction of 5,6,7,8-tetrahydroquinoline with a suitable phenyl ethanone derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the phenyl ring or the quinoline moiety .

Scientific Research Applications

1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.

Materials Science: It is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Functional Analogues in Catalysis

- 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone (C12H14O, MW: 174.24 g/mol): This compound shares a partially hydrogenated aromatic system but lacks the nitrogen-containing tetrahydroquinoline ring. Its simpler structure limits its use in catalysis compared to the target compound, which benefits from the nitrogen atom’s coordination capacity .

Bioactive Ethanone Derivatives

- 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) (C17H15ClN2O2, MW: 314.77 g/mol): This oxadiazole derivative exhibits strong antibacterial activity against S. aureus and P. aeruginosa.

- 1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone (APEHQ) (C22H22N4O2, MW: 374.44 g/mol): As a quinoline-based azo dye ligand, APEHQ forms metal complexes with enhanced antifungal activity. Unlike the target compound, its biological activity arises from metal coordination and extended conjugation .

Structural Isomers and Substituted Derivatives

- 1-(1,2,3,5,6,7,8,8a-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (C16H26O, MW: 234.38 g/mol): This bicyclic ketone features a fully saturated naphthalenyl system with methyl substitutions. Its lack of aromatic nitrogen limits its utility in coordination chemistry, contrasting with the target compound’s catalytic versatility .

Research Findings and Trends

- Structural-Activity Relationships: Electron-Donating Groups: The tetrahydroquinoline nitrogen in the target compound enhances ligand-metal interactions, critical for catalysis . Para-Substitutions: In bioactive analogues (e.g., 2b), electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity by modulating electron density .

- Biological vs. Catalytic Roles : While the target compound excels in catalysis, derivatives with extended conjugation (e.g., APEHQ) or heterocyclic rings (e.g., oxadiazoles) prioritize bioactivity. This divergence underscores the importance of tailoring substituents for specific applications.

Biological Activity

1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone, also known as a tetrahydroquinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 225.29 g/mol. Its structure features a tetrahydroquinoline moiety linked to a phenyl group through an ethanone functional group.

Biological Activity Overview

The biological activities of tetrahydroquinoline derivatives are primarily attributed to their ability to interact with various biological targets. The following sections detail specific activities and findings related to this compound.

1. Anticancer Activity

Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For instance:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 25 µM depending on the cell line tested.

2. Anti-inflammatory Effects

Tetrahydroquinoline derivatives have shown promise in reducing inflammation:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound significantly reduced swelling compared to control groups.

3. Neuroprotective Properties

The neuroprotective effects of tetrahydroquinolines are gaining interest:

- Mechanism : These compounds may protect neurons by reducing oxidative stress and preventing apoptosis.

- Studies : In models of neurodegenerative diseases (e.g., Alzheimer’s), administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(5,6,7,8-Tetrahydroquinolin-8-yl)phenyl)ethanone, and how can regioselectivity be controlled?

- Methodological Answer : A two-step synthesis involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction has been reported. The nitrosation step is critical for controlling regiochemistry, often achieved using HNO₂ under controlled pH and temperature. Subsequent reduction of the oxime intermediate (e.g., with LiAlH₄ or catalytic hydrogenation) yields the amine derivative, which can be further functionalized . For aryl-ethanone derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts and tailored ligands (including tetrahydroquinoline-based systems) are employed to introduce aromatic substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for phenyl groups), ketone carbonyl (δ ~200–210 ppm in ¹³C), and tetrahydroquinoline protons (δ 1.5–3.0 ppm for aliphatic hydrogens). Splitting patterns help confirm substitution on the phenyl ring .

- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the ethanone moiety. Absence of O-H/N-H stretches rules out unintended hydroxylation/amination .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 for [M]⁺) and fragmentation patterns validate the molecular formula (C₂₂H₁₉NO) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) advise using PPE (gloves, goggles) and working in a fume hood due to potential respiratory and dermal irritation. In case of exposure, immediate rinsing with water and medical consultation are required. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The tetrahydroquinoline moiety acts as a bidentate ligand, coordinating to metals like copper or palladium via its nitrogen and adjacent π-system. This enhances electron transfer efficiency in reactions such as C-N bond formation. For example, in Ullmann-type couplings, it stabilizes intermediates and lowers activation energy, enabling aryl halide amination under milder conditions . Optimization involves tuning solvent polarity (e.g., DMSO) and base strength (e.g., Cs₂CO₃) to improve yield .

Q. What computational strategies (e.g., DFT, QSPR) predict the compound’s physicochemical properties or reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with solubility or stability. Software like ACD/Labs Percepta and Gaussian suites are standard tools .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility)?

- Methodological Answer : Discrepancies in properties like boiling points (e.g., 340 K vs. 340.2 K in NIST data ) arise from measurement techniques (dynamic vs. static methods). Cross-validation using multiple sources (e.g., NIST, ChemSpider) and purity verification via chromatography or elemental analysis are essential. Meta-analyses of peer-reviewed datasets help identify outliers .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

- Methodological Answer : The tetrahydroquinoline scaffold induces chirality via steric and electronic effects. In Pd-catalyzed asymmetric allylic alkylation, the ligand’s rigid structure enforces a specific transition-state geometry, increasing enantiomeric excess (ee). Kinetic studies (e.g., Eyring plots) and X-ray crystallography of metal-ligand complexes reveal steric bulk and π-π interactions as key drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.